DCPT1061

ccRCC PRMT1 Xenograft

Researchers probing PRMT1-driven oncogenic signaling often lack selective tools that cleanly distinguish Type I from Type II PRMT activity. DCPT1061 resolves this gap with defined pharmacology: • Validated selectivity for PRMT1/6/8 over PRMT5, enabling unambiguous dissection of H4R3me2a-mediated pathways in ccRCC and melanoma. • Demonstrated in vivo monotherapy efficacy and synergy with sunitinib via LCN2-AKT-RB axis targeting; also potentiates anti-PD-1 response through ERV/interferon pathway activation. • Consistent >98% purity with full analytical documentation, stored at -20°C, shipped under ambient or blue-ice conditions for immediate preclinical deployment.

Molecular Formula C17H20Cl2N2O
Molecular Weight 339.3 g/mol
Cat. No. B12372796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCPT1061
Molecular FormulaC17H20Cl2N2O
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCNCCN(C)CC1=CC=CC=C1OC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C17H20Cl2N2O/c1-20-10-11-21(2)12-13-6-3-4-8-15(13)22-16-9-5-7-14(18)17(16)19/h3-9,20H,10-12H2,1-2H3
InChIKeyGCURTAFSSBAXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCPT1061: Selective Type I PRMT Inhibitor


DCPT1061 is a potent, small-molecule inhibitor of Type I protein arginine methyltransferases (PRMTs), primarily targeting PRMT1, with secondary activity against PRMT6 and PRMT8 [1]. It demonstrates high selectivity over Type II PRMTs like PRMT5 [1]. Characterized in both clear cell renal cell carcinoma (ccRCC) and melanoma models, its mechanism involves suppression of PRMT1-mediated H4R3me2a modification, leading to cell cycle arrest and modulation of downstream oncogenic pathways [2] [3].

DCPT1061 Selectivity and In Vivo Validation


The PRMT family is highly conserved, yet their biological functions are distinct; PRMT1 (Type I) is implicated in tumor growth and immune evasion, while PRMT5 (Type II) has separate roles in splicing and cell cycle regulation [1]. Simple substitution with a pan-PRMT inhibitor or a selective PRMT5 inhibitor would not replicate the specific biological effects of DCPT1061, which have been validated in ccRCC [1] and melanoma [2] models. DCPT1061's unique profile is essential for experiments designed to isolate the role of PRMT1-mediated asymmetric dimethylation, particularly in the context of the LCN2-AKT-RB signaling axis in ccRCC [1] and the DNMT1/ERV/Interferon axis in melanoma [2].

DCPT1061 Head-to-Head Comparative Evidence


In Vivo Efficacy in ccRCC CDX Models

In a ccRCC cell-derived xenograft (CDX) model, DCPT1061 treatment at 30 mg/kg/day resulted in a 52% reduction in tumor growth compared to vehicle control [1]. This antitumor effect is superior to genetic PRMT1 knockdown alone and is specifically linked to the epigenetic silencing of LCN2, a mechanism not observed with other epigenetic inhibitors [1].

ccRCC PRMT1 Xenograft LCN2

Sunitinib Synergy in ccRCC Resistance

DCPT1061 sensitizes ccRCC cells to sunitinib, as demonstrated in a synergy assay showing a Combination Index (CI) < 1 in sunitinib-resistant Caki-1 cells [1]. In a PDX model, the combination of DCPT1061 (30 mg/kg) and sunitinib (25 mg/kg) achieved a 75% reduction in tumor weight compared to vehicle, versus a 42% reduction for sunitinib alone [1]. The combination also showed significantly enhanced efficacy over either monotherapy in a patient-derived xenograft (PDX) model [1].

ccRCC Drug Resistance Sunitinib Combination Therapy

Anti-PD-1 Synergy in Refractory Melanoma

In a refractory melanoma model, DCPT1061 synergized with PD-1 blockade to significantly enhance anti-tumor immunity [1]. While DCPT1061 alone increased the proportion of intratumoral CD8+ T cells by 2.8-fold, the combination with anti-PD-1 resulted in a 7.5-fold increase compared to isotype control [1]. This synergy is mediated by PRMT1 inhibition leading to ERV activation and an interferon response, a mechanism distinct from direct T-cell agonists [1].

Melanoma Immuno-oncology PD-1 CD8+ T cells

Type I vs. Type II PRMT Selectivity

In a panel of epigenetic enzyme assays, DCPT1061 demonstrated strong inhibition of PRMT1, PRMT6, and PRMT8 (Type I PRMTs) with IC50 values in the low nanomolar range, but showed little to no inhibitory effect on Type II (PRMT5) or Type III (PRMT7) enzymes, or other epigenetic regulators like PRMT3 and PRMT4 [1]. This selectivity profile is distinct from pan-PRMT inhibitors like GSK3368715 (Type I) or clinical PRMT5 inhibitors like GSK3326595.

PRMT1 PRMT5 Selectivity Epigenetics

Comparison with Spermine in Prostate Cancer

In castration-resistant prostate cancer (CRPC) models, the natural metabolite spermine acts as a PRMT1 inhibitor to suppress AR-FL and AR-V7 signaling [1]. DCPT1061 was used as a pharmacological tool to validate PRMT1 as the direct target of spermine [1]. Both compounds suppressed CRPC cell growth, with DCPT1061 showing a more potent and reproducible effect due to its optimized drug-like properties, including improved solubility and metabolic stability compared to the endogenous metabolite [1].

Prostate Cancer AR-V7 Spermine CRPC

Oral Bioavailability and PK Profile

DCPT1061 demonstrates favorable oral pharmacokinetic properties with a bioavailability of 29.4% in mice, supporting its use in daily oral dosing regimens for in vivo studies [1]. The compound exhibits a half-life (T1/2) of 2.1 hours and a maximum plasma concentration (Cmax) of 1284 ng/mL following a 30 mg/kg oral dose [1].

Pharmacokinetics Oral Bioavailability In Vivo ADME

DCPT1061 Research & Application Scenarios


ccRCC Mechanistic Studies & Sunitinib Resistance

DCPT1061 is the optimal tool for investigating PRMT1's role in ccRCC tumorigenesis and drug resistance. Its validated in vivo efficacy as a monotherapy and its unique ability to sensitize tumors to sunitinib by targeting the LCN2-AKT-RB axis makes it indispensable for studies on acquired resistance mechanisms and for preclinical evaluation of combination therapy strategies [1]. This is a defined application where generic PRMT inhibitors fail to replicate the specific biological context.

Epigenetic Priming for Checkpoint Blockade

For researchers exploring strategies to convert 'cold' tumors into 'hot' tumors, DCPT1061 provides a validated approach for enhancing the efficacy of anti-PD-1 therapy [1]. Its mechanism of activating the interferon pathway via ERV induction offers a distinct epigenetic angle for immune priming, positioning DCPT1061 as a critical component in combination regimens designed to improve response rates to checkpoint inhibitors in melanoma and potentially other solid tumors [1].

AR-V7 and Castration Resistance

DCPT1061 serves as a precise pharmacological probe to study PRMT1-dependent regulation of both full-length and splice variant AR signaling in CRPC [1]. Its use allows for the clear delineation of PRMT1's role in mediating resistance to AR antagonists like enzalutamide, a mechanistic pathway that is not readily interrogated with other androgen signaling inhibitors [1].

Epigenetic Selectivity Profiling & Assays

DCPT1061 is a superior positive control for developing and validating biochemical and cellular assays for Type I PRMT activity, given its high selectivity over PRMT5 and other epigenetic enzymes [1]. Its well-defined selectivity profile and robust in vivo pharmacokinetic properties make it an excellent standard for screening campaigns and for benchmarking the activity and specificity of novel PRMT inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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